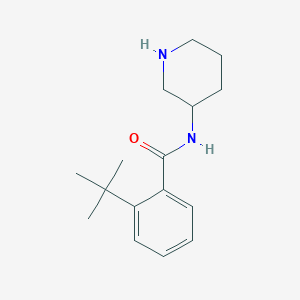

tert-butyl-N-(piperidin-3-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O |

|---|---|

Molecular Weight |

260.37 g/mol |

IUPAC Name |

2-tert-butyl-N-piperidin-3-ylbenzamide |

InChI |

InChI=1S/C16H24N2O/c1-16(2,3)14-9-5-4-8-13(14)15(19)18-12-7-6-10-17-11-12/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3,(H,18,19) |

InChI Key |

LPIUATPXVAXRPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(=O)NC2CCCNC2 |

Origin of Product |

United States |

Structural Significance Within Benzamide and Piperidine Chemical Space for Drug Discovery

The unique arrangement of tert-butyl-N-(piperidin-3-yl)benzamide, featuring a substituted benzamide (B126) linked to a piperidine (B6355638) ring, holds considerable importance in the design of new therapeutic agents. The benzamide group, a well-established pharmacophore, is a common feature in a multitude of approved drugs. google.com Its presence often facilitates crucial interactions with biological targets through hydrogen bonding and aromatic interactions.

The combination of the benzamide and piperidine scaffolds in a single molecule creates a platform for fine-tuning pharmacological activity. The tert-butyl group on the benzamide ring, for instance, adds lipophilicity, which can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Tert Butyl N Piperidin 3 Yl Benzamide Analogues

Impact of Benzamide (B126) Moiety Modifications on Biological Activity and Receptor Selectivity

Modifications to the benzamide moiety of analogues have profound effects on their biological activity and receptor selectivity. The aromatic ring and the amide group are key interaction points with target receptors, and even subtle changes can lead to significant shifts in pharmacological outcomes.

For instance, in a series of 2-phenoxybenzamides developed for antiplasmodial activity, the substitution pattern on the phenoxy ring was shown to be critical. A 4-fluoro substitution on the phenoxy ring generally had an advantageous effect on activity compared to an unsubstituted phenoxy analogue. mdpi.com This highlights the importance of electronic and steric properties of substituents on the benzamide portion. Furthermore, within a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are inhibitors of the presynaptic choline (B1196258) transporter, benzylic heteroaromatic amide moieties were found to be the most potent. nih.gov

In the context of dopamine (B1211576) D3 receptor ligands, the amide group itself is considered essential for high-affinity binding. nih.gov Replacing the carboxamide function with a tertiary methyleneamine linker in a series of N-(4-(4-(aryl)piperazin-1-yl)butyl)aryl carboxamides resulted in a substantial decrease in D3 receptor binding affinity, thereby reducing selectivity over the D2 receptor. nih.gov This suggests that the hydrogen bonding capabilities and the rigidifying effect of the amide bond are crucial for specific receptor interactions.

The table below summarizes the impact of modifications on the benzamide moiety in related compound series.

| Modification | Compound Series | Effect on Activity/Selectivity | Reference |

| 4-Fluoro substitution on phenoxy ring | 2-Phenoxybenzamides | Generally advantageous for antiplasmodial activity | mdpi.com |

| Benzylic heteroaromatic amides | 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Most potent inhibitors of choline transporter | nih.gov |

| Replacement of amide with methyleneamine | N-(4-(4-(aryl)piperazin-1-yl)butyl)aryl carboxamides | Substantial decrease in D3 receptor binding and selectivity | nih.gov |

| 3- or 4-position substituents on benzyl (B1604629) group | TBPB Analogues | Loss of M1 agonism | nih.gov |

Role of the Piperidine (B6355638) Ring and its Substitutions on Pharmacological Profiles and Target Interactions

The piperidine ring serves as a central scaffold in many biologically active compounds, and its substitutions play a critical role in defining the pharmacological profile and target interactions. The nitrogen atom of the piperidine can be a key interaction point, and substituents on the ring can influence the molecule's conformation, lipophilicity, and ability to fit into a binding pocket.

The 3-amino piperidine core is a key structural feature in numerous pharmaceutical drugs. niscpr.res.in The versatility of this scaffold allows for a wide range of selective modifications. niscpr.res.in For example, the N-Boc (tert-butoxycarbonyl) group is often used to enhance stability and facilitate the synthesis of various analogues through selective modification. niscpr.res.in

In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the substitution on the piperidine ether moiety was found to have a narrow SAR. nih.gov Removal of an isopropyl group from the piperidine ether led to a much less active compound, while a methylpiperidine ether analogue was equipotent. nih.gov Moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov This indicates that the size and position of substituents on the piperidine ring are critical for maintaining activity.

Furthermore, the piperidine ring itself is a privileged structure in medicinal chemistry, found in over twenty classes of pharmaceuticals. mdpi.com Its derivatives can be synthesized through various methods, including the hydrogenation of pyridines, which can be cis-selective depending on the catalyst and substituents. mdpi.com The stereochemistry of substituents on the piperidine ring can also be crucial for activity.

| Substitution on Piperidine Ring | Compound Series | Effect on Pharmacological Profile | Reference |

| N-Boc protection | 3-Amino piperidines | Enhances stability and allows for selective modification | niscpr.res.in |

| Removal of N-isopropyl group | 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Much lower activity | nih.gov |

| N-methyl substitution | 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Maintained potency | nih.gov |

| Moving N-methylpiperidine from 4- to 3-position | 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Reduced activity | nih.gov |

Influence of the tert-Butyl Group on Receptor Binding, Potency, and Subtype Selectivity

The tert-butyl group, a bulky and lipophilic moiety, can significantly influence a molecule's interaction with its biological target. Its size can provide steric hindrance that may favor binding to one receptor subtype over another, thereby enhancing selectivity. Its lipophilicity can also contribute to improved membrane permeability and binding affinity.

In a study of N-(thiazol-2-yl)-benzamide analogues as ZAC antagonists, the introduction of a 4-tert-butyl group on the thiazole (B1198619) ring was found to be beneficial for the antagonist activity. semanticscholar.org For example, the compound N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was found to be a potent and selective ZAC antagonist. semanticscholar.org This suggests that the bulky tert-butyl group contributes favorably to the binding interaction with the receptor.

The electronic effects of tert-butyl groups can also play a role. In tetrathiafulvalene-tetraazapyrene (TAP) triads, the insertion of tert-butyl groups was found to raise the LUMO level of the TAP unit, likely due to a hyperconjugation effect. nih.gov This demonstrates that tert-butyl groups can modulate the electronic properties of a molecule, which can in turn affect its reactivity and binding characteristics.

The tert-butoxycarbonyl (Boc) group, which contains a tert-butyl moiety, is a common protecting group for amines, including the nitrogen of a piperidine ring. niscpr.res.in While its primary role is synthetic, its presence can also influence the biological activity of the final compound if it is not removed. The bulkiness of the Boc group can sterically hinder interactions or, conversely, provide favorable van der Waals interactions within a binding pocket.

| Location of tert-Butyl Group | Compound Series | Influence on Activity/Selectivity | Reference |

| On thiazole ring | N-(thiazol-2-yl)-benzamides | Beneficial for ZAC antagonist activity | semanticscholar.org |

| On tetraazapyrene core | TTF-TAP triads | Raises LUMO level, modulating electronic properties | nih.gov |

| As part of N-Boc protecting group | 3-Amino piperidines | Can influence biological activity through steric effects | niscpr.res.in |

Conformational Analysis and its Relationship to Biological Activity and Binding Modes

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis helps to understand how a molecule can adapt its shape to fit into a receptor's binding site and which conformations are energetically favorable. This knowledge is essential for designing analogues with improved binding affinity and selectivity.

For benzamide derivatives, the rotational barriers around the amide bond and the bonds connecting the aromatic rings to the rest of the molecule define the accessible conformations. In a study of methyl-N-(pyridyl)benzamides, both ab initio calculations and solid-state X-ray crystallography were used to evaluate molecular conformations. researchgate.net The study found that the substitution patterns on the aromatic rings had a significant effect on the preferred conformation and the resulting intermolecular interactions, such as hydrogen bonding. researchgate.net

The conformation of the piperidine ring is also crucial. Piperidines typically adopt a chair conformation, and the orientation of substituents (axial vs. equatorial) can dramatically impact biological activity. The N-Boc group on a 3-aminopiperidine derivative, for instance, can influence the conformational equilibrium of the piperidine ring. niscpr.res.in Understanding the preferred conformation of the piperidine ring and its substituents is key to elucidating the binding mode of tert-butyl-N-(piperidin-3-yl)benzamide analogues.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for conformational analysis and for predicting the chemical properties of molecules. researchgate.net These studies can provide insights into the electronic structure, reactivity descriptors, and potential interaction sites of a molecule, which are all related to its biological activity. researchgate.net

Exploration of Linker Modifications and Their Pharmacological Implications in Analogues

In a series of potent dopamine D3 receptor ligands, replacing a flexible butyl linker with a more conformationally constrained cyclohexyl linker was explored to improve D3-receptor affinity and selectivity. nih.gov The trans-derivatives of the new cyclohexyl-linked compounds were found to be more potent at the D3 receptor than the corresponding cis-isomers, although they were less potent than the original flexible-linker counterparts. nih.gov This highlights the delicate balance between conformational restriction and the ability to achieve the ideal binding pose. The trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide showed high D3-receptor affinity and selectivity. nih.gov

In another example, modulating a carbon chain linker used to conjugate a 2-chlorobenzene moiety to a piperidine ring showed that an acetamide (B32628) bridge provided anti-pyroptotic activity, while shortening the linker or removing the carbonyl group led to inactive compounds. mdpi.com This indicates that both the length and the chemical features of the linker are important for biological activity.

The table below illustrates the effects of linker modifications in related compound series.

| Linker Modification | Compound Series | Pharmacological Implication | Reference |

| Flexible butyl to rigid cyclohexyl | N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides | Altered D3 receptor affinity and selectivity; trans-isomer more potent than cis | nih.gov |

| Shortening of linker or removal of carbonyl | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | Loss of anti-pyroptotic activity | mdpi.com |

| Replacement of piperidine ether with (2-piperidin-1-yl)ethoxy | 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Tolerated, but with altered potency | nih.gov |

Molecular Interactions, Receptor Binding, and Computational Studies of Tert Butyl N Piperidin 3 Yl Benzamide

In vitro Binding Affinity Studies with Relevant Biological Targets

No publicly available research data was found detailing the in vitro binding affinity of tert-butyl-N-(piperidin-3-yl)benzamide for any biological targets. Consequently, a data table of its binding affinities (such as Kᵢ, IC₅₀, or Kₐ values) cannot be provided.

Molecular Docking and Dynamics Simulations to Elucidate Ligand-Target Interactions

There are no available studies in the reviewed literature that have performed molecular docking or molecular dynamics simulations specifically with this compound. As a result, there is no information on its binding modes, key interactions with amino acid residues of any protein targets, or its conformational dynamics within a binding site.

Pharmacophore Modeling and Virtual Screening Approaches for Novel Ligands

The scientific literature does not appear to contain any studies where this compound was used as a template for pharmacophore modeling or as a hit in virtual screening campaigns. Therefore, information on its key chemical features for biological activity and its use in the discovery of new ligands is not available.

Quantum Chemical Calculations for Electronic Properties and Interaction Energies

No research articles or computational studies were identified that have conducted quantum chemical calculations on this compound. Information regarding its electronic properties, such as HOMO-LUMO energies, electrostatic potential, and calculated interaction energies with any biological targets, is therefore not available.

Preclinical Biological Evaluation of Tert Butyl N Piperidin 3 Yl Benzamide and Its Derivatives

In vitro Functional Assays and Mechanistic Investigations of Target Engagement

Enzyme Inhibition and Activation Studies (e.g., GPR119 agonists, HDACs, urease, COX, SIKs, PLpro, AChE, BACE1, ZNF207)

Derivatives of tert-butyl-N-(piperidin-3-yl)benzamide have been investigated for their ability to modulate the activity of various enzymes, particularly those implicated in neurodegenerative diseases.

One such derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, known as compound M4, has been identified as a dual inhibitor of both β-secretase (BACE1) and acetylcholinesterase (AChE). mdpi.comnih.gov These enzymes are critical targets in Alzheimer's disease research, as BACE1 is involved in the production of amyloid-β peptides, and AChE breaks down the neurotransmitter acetylcholine (B1216132). mdpi.comnih.govnih.gov

In a separate line of research, another benzamide (B126) derivative, VKNG-2 (2-(3-(3-Nitrophenyl) ureido)-N-(4-propylphenyl)benzamide), was found to interact with and stimulate the ATPase activity of the ATP-binding cassette transporter G2 (ABCG2). nih.govnih.gov This transporter is an enzyme that plays a significant role in multidrug resistance in cancer. VKNG-2 produced a significant, concentration-dependent increase in ATPase activity, with an EC50 value of 2.3 µM, suggesting a direct interaction with the transporter's substrate-binding site. nih.govnih.gov

Additionally, studies on benzyl (B1604629) {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, a compound with structural similarities to benzamide derivatives, showed modest inhibitory activity against BACE1, with approximately 28% inhibition at a concentration of 10 µM. mdpi.com

Receptor Modulation and Functional Antagonism/Agonism in Cellular Systems (e.g., nAChR subtypes, dopamine (B1211576) receptors, histamine (B1213489) receptors, sigma receptors)

Piperidine-based benzamide derivatives have demonstrated significant activity as modulators of various receptor systems, showing potential for the treatment of pain and neurological disorders.

A notable area of investigation involves dual-acting ligands for histamine H3 (H3R) and sigma-1 (σ1R) receptors. nih.govnih.gov The piperidine (B6355638) moiety has been identified as a critical structural feature for this dual activity. nih.govnih.gov For instance, the derivative KSK68, which features a 4-pyridylpiperidine core, exhibits high affinity for both H3 and σ1 receptors. In contrast, its piperazine (B1678402) analog (KSK67) is highly selective for H3R, highlighting the importance of the piperidine ring for σ1R binding. nih.gov Functional assays confirmed that these dual-activity compounds act as antagonists at both H3 and σ1 receptors. polimi.it

Another class of derivatives, N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamides, has been developed as potent and selective delta opioid receptor agonists. nih.gov These compounds have shown improved agonist potency and selectivity compared to standard non-peptidic delta agonists. nih.gov

Furthermore, derivatives containing the piperidine scaffold have been identified as positive allosteric modulators (PAMs) of α4β2 nicotinic acetylcholine receptors (nAChRs). nih.gov One such PAM, known as CMPI, was found to positively modulate the low agonist sensitivity (α4)3(β2)2 isoform of the receptor, which is a major nAChR subtype in the brain. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 5 (Piperidine derivative) | hH3R | 7.70 | nih.gov |

| Compound 5 (Piperidine derivative) | σ1R | 3.64 | nih.gov |

| Compound 4 (Piperazine analog) | hH3R | 3.17 | nih.gov |

| Compound 4 (Piperazine analog) | σ1R | 1531 | nih.gov |

Cell-Based Efficacy Assays in Relevant Research Models (e.g., anti-proliferative activity in cancer cell lines, anti-inflammatory effects in human primary myeloid cells)

The therapeutic potential of this compound derivatives has been demonstrated in various cell-based models of disease.

In oncology, the benzamide derivative VKNG-2 has shown efficacy in overcoming multidrug resistance (MDR) in the S1-M1-80 colon cancer cell line, which overexpresses the ABCG2 transporter. nih.govnih.gov In vitro, VKNG-2 reversed the resistance of these cells to the chemotherapeutic agents mitoxantrone (B413) and SN-38, significantly increasing their cytotoxic efficacy. nih.govnih.gov

| Chemotherapeutic Agent | Condition | IC50 (µM) | Fold Increase in Efficacy | Reference |

|---|---|---|---|---|

| Mitoxantrone | - VKNG-2 | 1.4 ± 0.11 | 70 | nih.gov |

| + 5 µM VKNG-2 | 0.02 ± 0.003 | |||

| SN-38 | - VKNG-2 | 0.56 ± 0.05 | 112 | nih.gov |

| + 5 µM VKNG-2 | 0.005 ± 0.001 |

Another derivative, L19, which is a piperazine-based benzamide, displayed potent anti-proliferative activity against several glioblastoma (GBM) cell lines. nih.gov It was shown to inhibit proliferation, migration, and invasion, while also inducing apoptosis and cell cycle arrest in GBM cells. nih.gov

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| C6 | 0.15 | nih.gov |

| U87-MG | 0.29 | nih.gov |

| U251 | 1.25 | nih.gov |

In the context of neurodegenerative disease models, the M4 compound (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate) has demonstrated a protective effect in astrocytes against cell death induced by the amyloid-beta peptide (Aβ1-42). mdpi.comnih.gov This protective action was attributed to a reduction in TNF-α and free radicals in the cell cultures. mdpi.comnih.gov

In vivo Pharmacological Efficacy in Established Animal Models

Efficacy in Disease-Relevant Murine Models (e.g., models for inflammation, metabolic disorders, infectious diseases, cancer)

The therapeutic efficacy of derivatives has been confirmed in several preclinical animal models.

In models of inflammation, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were evaluated using the carrageenan-induced rat paw edema protocol. nih.gov Several compounds exhibited promising anti-inflammatory activity. nih.gov Notably, compounds 4i and 4a showed anti-inflammatory effects comparable to the standard drug, indomethacin, with percentage inhibition of edema at 54.239% and 54.130%, respectively. nih.gov

In oncology, the anti-glioblastoma agent L19 demonstrated superior potency in a U87-MG xenograft mouse model. nih.gov This in vivo efficacy, coupled with its ability to cross the blood-brain barrier, highlights its potential for further preclinical investigation. nih.gov

For pain research, piperidine-based dual H3/σ1 receptor antagonists have shown promising antinociceptive activity in vivo. nih.gov Similarly, a phenolic diaryl amino piperidine derivative (analog 8e) showed in vivo anti-nociceptive effects in two different rodent models, demonstrating the potential of this class of compounds to provide a novel mechanism for pain relief. nih.gov

Exploration of Target Engagement and Biomarker Modulation in Preclinical Models

Mechanistic studies in preclinical models have provided insights into how these compounds engage their targets and modulate disease-related biomarkers.

For the MDR-reversing agent VKNG-2, molecular docking studies indicated a high affinity for the substrate-drug binding site of the ABCG2 transporter. nih.govnih.gov In vitro experiments confirmed this target engagement by showing that VKNG-2 stimulates the transporter's ATPase activity, which is characteristic of substrates and inhibitors. nih.gov The compound was found to inhibit the efflux function of ABCG2 without altering the protein's expression levels or its localization on the cell membrane, confirming its mechanism of action. nih.gov

In glioblastoma models, compound L19 was found to modulate cell cycle-related proteins and influence the p16INK4a-CDK4/6-pRb pathway, as determined by western blotting. nih.gov This provides a clear link between the compound's anti-proliferative effects and its impact on specific cellular biomarkers. nih.gov Furthermore, its ability to penetrate the blood-brain barrier was quantified, with an exceptional brain-to-plasma ratio of 1.07, confirming that the compound reaches its intended site of action in the central nervous system. nih.gov

Future Directions and Research Opportunities for Tert Butyl N Piperidin 3 Yl Benzamide Derivatives

Development of Next-Generation Analogues for Enhanced Potency, Selectivity, and Optimized Preclinical Profiles

The iterative process of lead optimization is central to the development of drug candidates with improved therapeutic indices. For derivatives of tert-butyl-N-(piperidin-3-yl)benzamide, future efforts will concentrate on fine-tuning the molecular architecture to achieve superior potency, enhanced selectivity for the intended biological target, and favorable pharmacokinetic and pharmacodynamic properties.

Systematic structure-activity relationship (SAR) studies will be instrumental in guiding these efforts. nih.gov Modifications of the benzamide (B126) ring, for instance, could involve the introduction of various substituents to probe interactions with specific receptor pockets. The nature, position, and size of these substituents can significantly impact binding affinity and selectivity. For example, the incorporation of electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic ring, influencing key interactions with the target protein.

A hypothetical SAR study could explore the impact of substitutions on the benzamide ring, as illustrated in the table below.

Table 1: Hypothetical Structure-Activity Relationship of Benzamide Ring Modifications

| Compound ID | R1 (para-position) | R2 (meta-position) | Potency (IC₅₀, nM) | Selectivity vs. Off-Target X |

|---|---|---|---|---|

| TBPB-001 | tert-butyl | H | 50 | 10-fold |

| TBPB-002 | Isopropyl | H | 75 | 8-fold |

| TBPB-003 | tert-butyl | F | 25 | 20-fold |

Furthermore, optimization of preclinical profiles will involve a comprehensive assessment of absorption, distribution, metabolism, and excretion (ADME) properties. The goal is to develop analogues with good oral bioavailability, appropriate metabolic stability, and minimal interaction with drug-metabolizing enzymes such as the cytochrome P450 family.

Integration of Advanced Computational Approaches in Lead Optimization and De Novo Design

The use of advanced computational tools has become an indispensable part of modern drug discovery, enabling a more rational and efficient approach to lead optimization and the generation of novel chemical entities. universiteitleiden.nl For the this compound scaffold, these in silico methods can provide valuable insights into the molecular determinants of biological activity and guide the design of new analogues with improved properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of a series of compounds with their biological activities. nih.govpeerj.com These models can generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications are likely to enhance or diminish activity, thereby providing a roadmap for the design of more potent molecules.

Molecular docking simulations can be utilized to predict the binding mode of this compound derivatives within the active site of a target protein. researchgate.netmdpi.com This allows for a detailed examination of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The insights gained from docking studies can inform the design of new analogues that make more optimal interactions with the target.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor complex by modeling its dynamic behavior over time. peerj.com This can reveal important information about the conformational changes that occur upon ligand binding and the stability of the interactions.

De novo design algorithms represent a powerful approach for generating entirely new molecular structures that are predicted to have high affinity and selectivity for a given target. universiteitleiden.nl These methods can explore a vast chemical space to identify novel scaffolds that may offer advantages over the existing this compound core.

The integration of these computational approaches into the drug discovery pipeline for this class of compounds is expected to accelerate the identification of promising clinical candidates.

Exploration of Novel Therapeutic Applications and Modalities within Preclinical Paradigms

While the initial therapeutic focus for a compound series may be narrow, the structural versatility of the this compound scaffold warrants a broader exploration of its potential in other disease areas. Preclinical studies are essential for identifying and validating new therapeutic applications.

For instance, derivatives of this scaffold could be screened against a diverse panel of biological targets implicated in various pathologies, such as cancer, inflammatory disorders, and neurodegenerative diseases. researchgate.netmdpi.comnih.gov The identification of novel activities would open up new avenues for research and development.

The development of analogues with specific physicochemical properties could also enable their use in novel therapeutic modalities. For example, the incorporation of functional groups that facilitate covalent binding could lead to the development of targeted covalent inhibitors, which can offer advantages in terms of potency and duration of action.

Furthermore, the this compound core could serve as a starting point for the design of proteolysis-targeting chimeras (PROTACs). By linking a derivative that binds to a target protein with a ligand for an E3 ubiquitin ligase, it may be possible to induce the targeted degradation of the protein of interest, offering a novel therapeutic strategy.

A hypothetical exploration of new therapeutic targets could yield the following preliminary findings:

Table 2: Hypothetical Preclinical Screening of TBPB-003

| Therapeutic Area | Target | In Vitro Activity |

|---|---|---|

| Oncology | Kinase X | IC₅₀ = 100 nM |

| Inflammation | Enzyme Y | EC₅₀ = 250 nM |

Q & A

Basic: What are the common synthetic routes for tert-butyl-N-(piperidin-3-yl)benzamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling a tert-butyl-substituted benzoyl chloride with a piperidin-3-amine derivative. For example, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are employed to introduce the piperidine moiety. Intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and FT-IR to validate amide bond formation. Column chromatography (e.g., toluene/ethyl acetate gradients) is used for purification, with TLC monitoring .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) identifies aromatic protons (δ 7.4–8.1 ppm) and piperidine NH signals (δ 5.5–6.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and tert-butyl quaternary carbons (~28–34 ppm) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry, particularly the spatial arrangement of the piperidine ring and tert-butyl group .

Advanced: How can reaction conditions be optimized to improve yield in palladium-catalyzed coupling steps?

Methodological Answer:

- Catalyst Selection : Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency.

- Solvent/Base Optimization : t-Amyl alcohol and K₂CO₃ improve solubility and deprotonation.

- Temperature/Time : 110°C for 20 hours balances reactivity and side-product suppression.

- Scalability : Continuous flow reactors or microwave-assisted synthesis reduce reaction times for scale-up .

Advanced: What strategies address discrepancies in biological activity data (e.g., enzyme inhibition vs. cellular assays)?

Methodological Answer:

- Enzyme Assay Validation : Use recombinant enzymes (e.g., Akt kinase) under standardized ATP concentrations.

- Cellular Uptake Studies : LC-MS quantifies intracellular compound levels to correlate with activity.

- Off-Target Profiling : Kinome-wide screening (e.g., Eurofins KinaseProfiler) identifies non-specific binding .

Advanced: How does polymorphism affect the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Polymorph Screening : Recrystallize from solvents (e.g., ethanol/water) to isolate forms (orthorhombic vs. monoclinic).

- Stability Testing : DSC/TGA evaluates thermal stability; PXRD monitors phase transitions.

- Bioavailability Impact : Solubility assays (e.g., shake-flask method) compare polymorphs in PBS (pH 7.4) .

Advanced: What computational methods predict binding modes to targets like Akt kinase?

Methodological Answer:

- Docking Studies : Use Schrödinger’s Glide with Akt’s crystal structure (PDB: 3O96) to model the benzamide-piperidine scaffold in the ATP-binding pocket.

- MD Simulations : AMBER or GROMACS simulate ligand-protein stability over 100 ns.

- Free Energy Calculations : MM-GBSA quantifies binding affinity differences between analogs .

Advanced: How are biochemical pathways (e.g., bacterial proliferation) interrogated for mechanistic insights?

Methodological Answer:

- Pathway Inhibition : RNA-seq identifies downregulated genes (e.g., fatty acid biosynthesis enzymes) in Mycobacterium tuberculosis treated with the compound.

- Metabolomic Profiling : LC-MS/MS tracks metabolite depletion (e.g., acetyl-CoA) in bacterial lysates.

- Resistance Studies : Serial passage experiments under sub-MIC conditions reveal mutations in target enzymes .

Advanced: What analytical approaches resolve contradictions in synthetic yields between batches?

Methodological Answer:

- Impurity Profiling : HPLC-MS identifies byproducts (e.g., tert-butyl elimination products).

- Reagent Purity : ICP-MS detects trace metal contaminants (e.g., Pd residues >0.1% reduce yield).

- Kinetic Analysis : In situ IR monitors reaction progress to identify rate-limiting steps .

Basic: What are the compound’s applications in medicinal chemistry beyond kinase inhibition?

Methodological Answer:

- Antimicrobial Scaffolds : Modify the benzamide core with fluorinated groups (e.g., -CF₃) to enhance membrane penetration against Gram-negative bacteria.

- PROTAC Design : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

Advanced: How are structure-activity relationships (SAR) systematically explored for this scaffold?

Methodological Answer:

- Analog Synthesis : Vary substituents on the benzamide (e.g., electron-withdrawing groups at C-4) and piperidine (e.g., N-methylation).

- High-Throughput Screening : 384-well plate assays measure IC₅₀ against panels of kinases or bacterial strains.

- 3D-QSAR Models : CoMFA/CoMSIA correlate steric/electronic features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.